diethyl {[(4-bromophenyl)amino](1H-indol-3-yl)methyl}phosphonate
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Overview
Description
Diethyl {(4-bromophenyl)aminomethyl}phosphonate is a complex organic compound that features a unique combination of indole and phosphonate groups. The indole moiety is a significant heterocyclic system found in many natural products and drugs, known for its biological activity . The phosphonate group adds further chemical versatility, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {(4-bromophenyl)aminomethyl}phosphonate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole structure . The bromophenyl and phosphonate groups are then introduced through subsequent reactions involving appropriate bromination and phosphonation reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl {(4-bromophenyl)aminomethyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while substitution of the bromine atom can yield a variety of substituted phenyl derivatives.
Scientific Research Applications
Diethyl {(4-bromophenyl)aminomethyl}phosphonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl {(4-bromophenyl)aminomethyl}phosphonate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. The phosphonate group can also interact with metal ions and other biomolecules, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl (4-bromophenyl)phosphonate: Similar structure but lacks the indole moiety.
Indole-3-acetic acid: Contains the indole moiety but lacks the bromophenyl and phosphonate groups.
N-arylsulfonyl-3-acetylindole: Another indole derivative with different substituents.
Uniqueness
Diethyl {(4-bromophenyl)aminomethyl}phosphonate is unique due to its combination of indole, bromophenyl, and phosphonate groups. This unique structure imparts a range of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H22BrN2O3P |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
4-bromo-N-[diethoxyphosphoryl(1H-indol-3-yl)methyl]aniline |
InChI |
InChI=1S/C19H22BrN2O3P/c1-3-24-26(23,25-4-2)19(22-15-11-9-14(20)10-12-15)17-13-21-18-8-6-5-7-16(17)18/h5-13,19,21-22H,3-4H2,1-2H3 |
InChI Key |
METXACFDJKABQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CNC2=CC=CC=C21)NC3=CC=C(C=C3)Br)OCC |
Origin of Product |
United States |
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